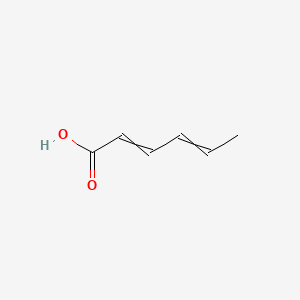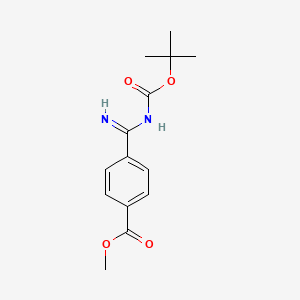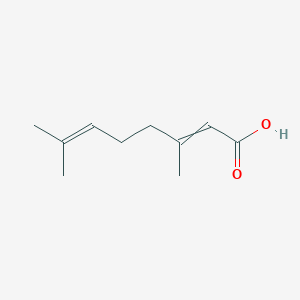
3,7-Dimethyl-2,6-octadienoic acid
Descripción general
Descripción
3,7-Dimethyl-2,6-octadienoic acid is an organic compound belonging to the class of acyclic monoterpenoids. It is commonly used in various chemical and industrial applications due to its unique structural properties and reactivity. This compound is known for its pleasant aroma and is often found in essential oils and fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-2,6-octadienoic acid can be synthesized through several methods. One common synthetic route involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-2,6-octadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: 3,7-Dimethylocta-2,6-dienoic acid or 3,7-dimethylocta-2,6-dienal.
Reduction: 3,7-Dimethylocta-2,6-dienol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-2,6-octadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-2,6-octadienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Geranic Acid: A polyunsaturated fatty acid with similar structural features.
Ethyl Geranate: An ester of geranic acid with similar chemical properties.
Methyl (E)-3,7-dimethylocta-2,6-dienoate: Another ester with comparable reactivity.
Uniqueness
3,7-Dimethyl-2,6-octadienoic acid is unique due to its specific ester functional group and the presence of two methyl substituents, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12) |
Clave InChI |
ZHYZQXUYZJNEHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(=O)O)C)C |
Punto de ebullición |
250.00 °C. @ 760.00 mm Hg |
melting_point |
21.00 °C. @ 760.00 mm Hg |
Descripción física |
Liquid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
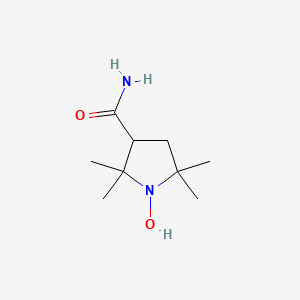
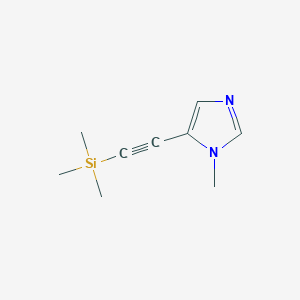
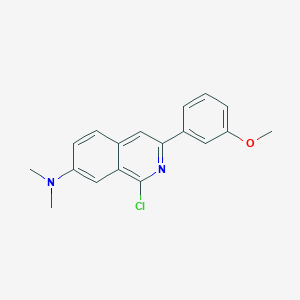
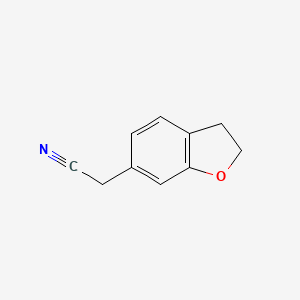

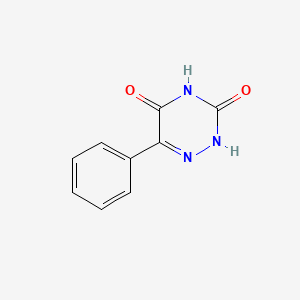



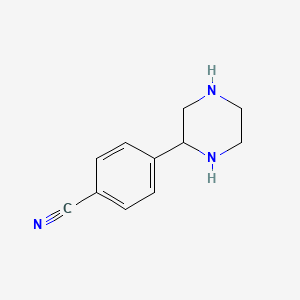
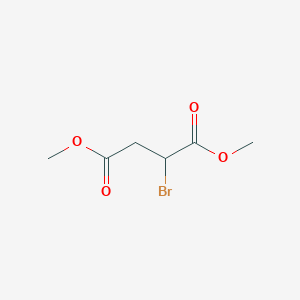
![Methyl 2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8816364.png)
